molecular formula C7H6ClNO2 B1592479 6-Chloro-4-methylnicotinic acid CAS No. 503555-50-8

6-Chloro-4-methylnicotinic acid

Cat. No. B1592479
M. Wt: 171.58 g/mol
InChI Key: ZCLFIXIHOWGYDY-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-methylnicotinic acid is 1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates the specific arrangement of atoms in the molecule. The compound has a chlorine atom attached, which may influence its reactivity.


Physical And Chemical Properties Analysis

6-Chloro-4-methylnicotinic acid is a solid powder with a melting point greater than 100°C . It should be stored at 2-8°C . The compound has a density of 1.39 g/cm³ .

Scientific Research Applications

Supramolecular Assembly in Coordination Compounds

The supramolecular assembly of coordination compounds using derivatives of nicotinic acid, such as 6-methylnicotinic acid, has been investigated. Researchers have synthesized various coordination complexes with similar ligands but differing structures due to the degree of protonation of the nicotinic acid ligands. These structures range from coordination polymers to hydrogen-bonded coordination dimers, illustrating the complexities in predicting hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties (Aakeröy & Beatty, 1999).

Bacterial Degradation and Hydroxylation

Bacterial strains capable of degrading 6-methylnicotinic acid have been isolated, with one strain demonstrating hydroxylation at the C2 position. This research reveals insights into microbial degradation pathways and potential applications in biotransformation and environmental remediation (Tinschert et al., 1997).

Radiolabelling with Technetium

In the field of radiopharmaceuticals, studies have been conducted on analogues of HYNIC (hydrazinonicotinic acid) for efficient technetium binding. These studies explore the coordination chemistry of technetium with HYNIC analogues, aiding the development of bioconjugates for medical imaging (Meszaros et al., 2011).

Synthesis and Crystal Structure Analysis

Research has been conducted on the synthesis and crystal structure of complexes derived from 6-methylnicotinic acid. This work includes investigating the influence of different metals on the intermolecular interaction around 6-methylnicotinic acid, contributing to the understanding of metal-ligand interactions in coordination chemistry (Luo, Mao, & Sun, 2014).

Microwave-Assisted Synthesis and Antibacterial Studies

The microwave-assisted synthesis of complexes with 2-Hydroxy-6-methylnicotinic acid has been explored. This research provides insights into innovative synthesis methods and the potential antibacterial applications of these complexes (Verma & Bhojak, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLFIXIHOWGYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624460
Record name 6-Chloro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylnicotinic acid

CAS RN

503555-50-8
Record name 6-Chloro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-methylnicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Hydroxy-4-methylnicotinic acid (10 g, 65.3 mmol) and phosphorus oxychloride (33 mL) were combined and refluxed for 3 hours. The reaction solution was poured into 300 mL of ice and then 600 mL of water was added. The solution was boiled for 30 minutes before cooling and extracting the product into ether. The solvent was removed and the residue was recrystallized from 900 mL of hot water. Yellow solid, 9.06 g (81% yield). Mp 170–172° C. 1H NMR (CD3OD): δ 2.61 (s, 3H), 7.41 (s, 1H), 8.80 (s, 1H). LC-MS, M+1=172.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com

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